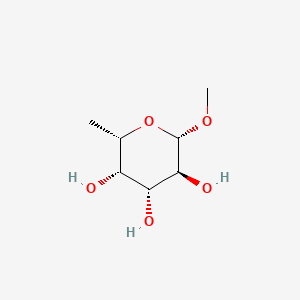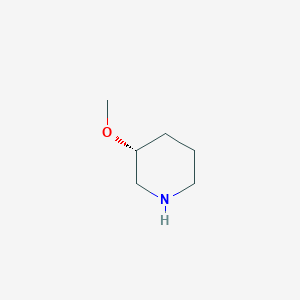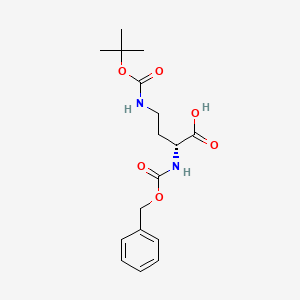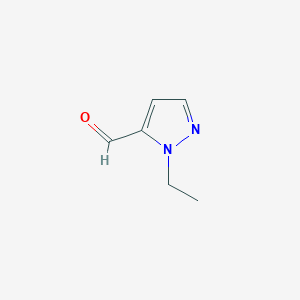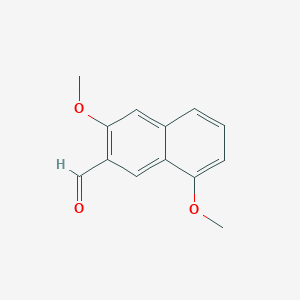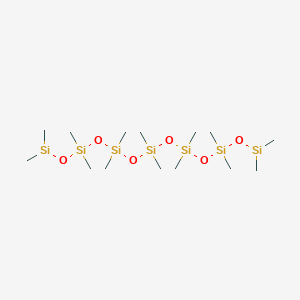
1,1,3,3,5,5,7,7,9,9,11,11,13,13-十四甲基庚硅氧烷
描述
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a chemical compound with the molecular formula C14H44O6Si7 . It is a colorless to almost colorless transparent liquid .
Molecular Structure Analysis
The molecular structure of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane consists of 14 carbon atoms, 44 hydrogen atoms, 6 oxygen atoms, and 7 silicon atoms . The exact structure and arrangement of these atoms could not be found in the search results.Physical And Chemical Properties Analysis
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a boiling point of 128 °C at 2 mmHg and a flash point of 164 °C . It has a specific gravity of 0.91 and a refractive index of 1.39 .科学研究应用
螺磷杂环反应
1,1,3,3,5,5,7,7,9,9,11,11,13,13-十四甲基庚硅氧烷在螺磷杂环的形成和转化中发挥作用,这在有机化学中至关重要。Laurenço和Burgada(1976年)探索了涉及螺磷杂环的反应,强调了它们在形成具有P-C键的化合物和三配位磷化合物中的重要性(Laurenço & Burgada, 1976)。
液晶衍生物
该化合物的衍生物,特别是那些具有低聚硅氧烷链的衍生物,在创建具有高电子迁移率的液晶材料中具有应用。Funahashi和Sonoda(2012年)合成了具有三硅氧烷链的液晶苝四羧酸双酰亚胺衍生物,并指出了它们的溶解性和在电子应用中的潜力(Funahashi & Sonoda, 2012)。
环四硅氧烷四醇合成
Pozdnyakova等人(2010年)合成了1,3,5,7-四甲基-1,3,5,7-四羟基环四硅氧烷,展示了其在创建各种异构体中的应用,并通过X射线衍射和NMR研究探索了它们的稳定性和性质(Pozdnyakova et al., 2010)。
硅氧烷中的酸催化缩合
Cypryk和Sigwalt(1994年)研究了包括十四甲基庚硅氧烷在内的各种硅氧二醇的缩合动力学,深入了解了对聚合物化学至关重要的硅醇缩合的复杂机制(Cypryk & Sigwalt, 1994)。
材料合成中的溶胶-凝胶法
Rozga-Wijas等人(2005年)在溶胶-凝胶法中使用了1,1,3,3,5,5,7,7,9,9,11,11,13,13-十四甲基庚硅氧烷的衍生物来创建聚硅氧烷-二氧化硅杂化物,证明了它们在形成具有不同形状和表面积的材料中的用途(Rozga-Wijas et al., 2005)。
抗疟疾研究
该化合物的衍生物已在抗疟疾药物的背景下进行了探索。Opsenica等人(2006年)研究了四氧烷抗疟药,揭示了它们在治疗恶性疟原虫耐药菌株(一种引起疟疾的寄生虫)中的潜力(Opsenica et al., 2006)。
属性
InChI |
InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIDUNHDYJESJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O6Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339091 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane | |
CAS RN |
19095-23-9 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane being identified in plant extracts?
A1: This compound's presence in plant extracts analyzed by GC-MS is often attributed to contamination rather than being a natural component. [, , ] It is commonly used in laboratory settings as a silicone grease, and its appearance in analyses can arise from various sources during sample preparation or analysis. [, , ] Researchers should exercise caution when interpreting GC-MS data and consider potential contamination sources.
Q2: How can I differentiate 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane from other siloxanes in GC-MS analysis?
A2: Distinguishing siloxanes in complex mixtures requires careful analysis of their mass spectra and retention times. While mass spectrometry can provide structural information, comparing retention times with known standards is crucial for accurate identification. Utilizing high-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing precise mass measurements.
Q3: Are there any documented biological activities or pharmacological properties associated with 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane?
A3: The provided research articles focus on identifying this compound within plant extracts and do not delve into its potential biological activities. [, , , , ] It is essential to consult toxicological databases and relevant literature for information on its safety profile and potential biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





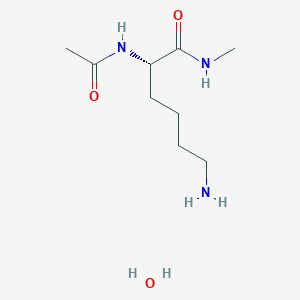
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
